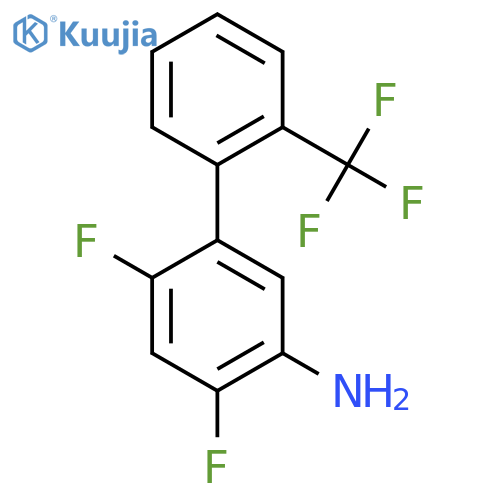

Cas no 1261739-75-6 (3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl)

1261739-75-6 structure

商品名:3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl

CAS番号:1261739-75-6

MF:C13H8F5N

メガワット:273.201340675354

CID:4994778

3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl

-

- インチ: 1S/C13H8F5N/c14-10-6-11(15)12(19)5-8(10)7-3-1-2-4-9(7)13(16,17)18/h1-6H,19H2

- InChIKey: QLNPNZIYRJYFMS-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=C(C=C1C1C=CC=CC=1C(F)(F)F)N)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 306

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 26

3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011006652-1g |

3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl |

1261739-75-6 | 97% | 1g |

$1519.80 | 2023-09-03 | |

| Alichem | A011006652-500mg |

3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl |

1261739-75-6 | 97% | 500mg |

$806.85 | 2023-09-03 | |

| Alichem | A011006652-250mg |

3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl |

1261739-75-6 | 97% | 250mg |

$489.60 | 2023-09-03 |

3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1261739-75-6 (3-Amino-4,6-difluoro-2'-(trifluoromethyl)biphenyl) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬